

Comparing the central vs. peripheral effects of Sauvagine

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A Comparative Guide to the Central and Peripheral Effects of Sauvagine

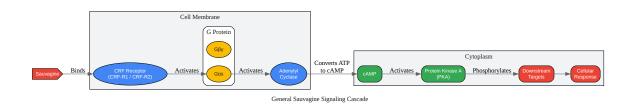
Introduction

Sauvagine is a 40-amino acid peptide originally isolated from the skin of the South American frog, Phyllomedusa sauvagei.[1][2] It belongs to the corticotropin-releasing factor (CRF) family of neuropeptides, which includes CRF, urocortins, and urotensin I.[2][3] These peptides are critical modulators of the endocrine, autonomic, and behavioral responses to stress.[4] Sauvagine exerts its physiological actions by binding to two G protein-coupled receptor subtypes, CRF Receptor 1 (CRF-R1) and CRF Receptor 2 (CRF-R2), which are widely distributed in both the central nervous system (CNS) and peripheral tissues.[2][5] The distinct anatomical distribution of these receptors and Sauvagine's binding affinities mediate its differential effects when administered centrally versus peripherally.

Signaling Pathway

Both CRF-R1 and CRF-R2 are primarily coupled to the Gs alpha subunit of G proteins.[6] Upon ligand binding, this initiates a signaling cascade via adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, leading to the ultimate cellular response.[5][6]





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Fig. 1: General signaling pathway of Sauvagine via CRF receptors.

Central Effects of Sauvagine

When administered directly into the central nervous system (e.g., via intracerebroventricular injection), Sauvagine bypasses the blood-brain barrier and elicits potent behavioral and autonomic responses. These effects are generally associated with a stress-like state.

Behavioral Modifications: Central administration of Sauvagine in rodents produces a distinct profile of behavioral changes. It has been shown to decrease exploratory behaviors such as rearing, reduce food consumption, and increase grooming.[7] In social interaction paradigms, it reduces aggression and sociability while increasing defensive behaviors.[8] For many of these stress-related behavioral effects, Sauvagine is equipotent or more potent than CRF.[7]

Autonomic and Neuroendocrine Changes: Centrally administered Sauvagine potently activates the sympathetic nervous system. This leads to an increase in plasma levels of catecholamines (epinephrine and norepinephrine) and glucose, as well as an elevation in mean arterial pressure.[9] Notably, Sauvagine is reported to be 5 to 10 times more potent than CRF in



eliciting these specific central autonomic effects.[9] Furthermore, it potently inhibits gastric vagal efferent activity, which influences gastric function.[10]

Parameter	Effect of Central Sauvagine Administration	Potency vs. CRF	Reference(s)
Behavioral			
Feeding	Decreased food consumption	Sauvagine ≥ CRF	[7]
Rearing	↓ Decreased	Sauvagine ≥ CRF	[7]
Grooming	↑ Increased	Sauvagine ≥ CRF	[7]
Aggression	↓ Decreased	Sauvagine > CRF	[8]
Autonomic			
Plasma Catecholamines	↑ Increased	Sauvagine is 5-10x more potent	[9]
Plasma Glucose	↑ Increased	Sauvagine is 5-10x more potent	[9]
Mean Arterial Pressure	↑ Increased	Sauvagine is 5-10x more potent	[9]
Gastric Vagal Efferents	↓ Decreased activity	Sauvagine is more potent	[10]

Peripheral Effects of Sauvagine

When administered systemically (e.g., intravenously or subcutaneously), Sauvagine primarily acts on peripheral CRF receptors located in various organs, including the cardiovascular system, skeletal muscle, and gut.[11]

Cardiovascular Effects: The most prominent peripheral effect of Sauvagine is profound and sustained hypotension.[12] This drop in blood pressure, which affects diastolic pressure more than systolic, is caused by potent vasodilation, particularly in the superior and inferior



mesenteric arteries.[12] This leads to a significant, dose-dependent increase in mesenteric blood flow, which can reach up to 400% of control values.[12] In contrast to its central effects, peripheral Sauvagine is a more potent vasodilator than CRF.[9]

Thermoregulation: Peripherally injected Sauvagine induces a dose-dependent hypothermia in rats at normal and cool ambient temperatures.[1] This effect is independent of the pituitary-adrenal axis, as it persists in hypophysectomized and adrenalectomized animals.[1]

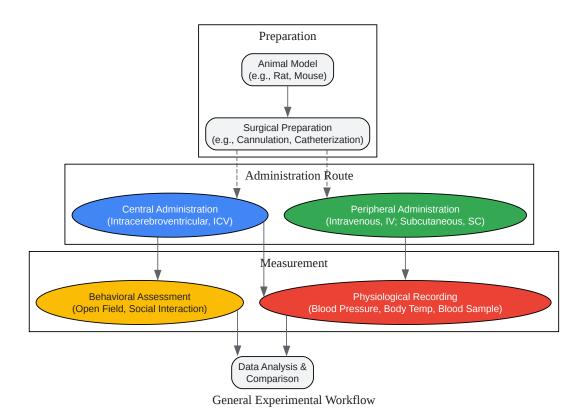
Pituitary-Adrenal Axis: While Sauvagine can stimulate the release of Adrenocorticotropic Hormone (ACTH) from the pituitary, it is less potent in this regard than CRF.[9]

Parameter	Effect of Peripheral Sauvagine Administration	Potency vs. CRF	Reference(s)
Cardiovascular			
Mean Arterial Pressure	↓ Decreased (Hypotension)	Sauvagine > CRF	[9][12]
Mesenteric Blood Flow	↑ Increased	Sauvagine > CRF	[9][12]
Thermoregulation			
Core Body Temperature	↓ Decreased (Hypothermia)	Not directly compared	[1]
Endocrine			
Pituitary ACTH Secretion	↑ Increased	CRF > Sauvagine	[9]

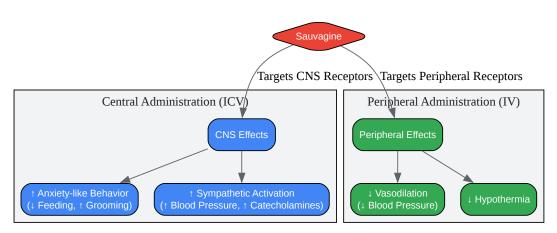
Experimental Protocols

Objective comparison of central and peripheral effects requires distinct experimental methodologies to ensure the targeted site of action.









Sauvagine: Central vs. Peripheral Effects Summary

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